molecular formula C9H13N3O B12646212 1-Penten-3-one, 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- CAS No. 104940-88-7

1-Penten-3-one, 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12646212
CAS No.: 104940-88-7
M. Wt: 179.22 g/mol
InChI Key: RGGXVDKXZOPPIV-UHFFFAOYSA-N
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Description

1-Penten-3-one, 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- is an organic compound with the molecular formula C15H16N4O3. This compound is known for its unique structure, which includes a triazole ring, a pentenone moiety, and dimethyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Penten-3-one, 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of organolithium reagents to attack allyl ethers, leading to the formation of the desired product . The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-one, 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of triazole derivatives.

Scientific Research Applications

1-Penten-3-one, 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Penten-3-one, 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

104940-88-7

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one

InChI

InChI=1S/C9H13N3O/c1-7(8(13)9(2,3)4)12-6-10-5-11-12/h5-6H,1H2,2-4H3

InChI Key

RGGXVDKXZOPPIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=C)N1C=NC=N1

Origin of Product

United States

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